Methylamino-PEG3-t-butyl ester
Overview
Description
Methylamino-PEG3-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a methylamino group and a tert-butyl ester. The methylamino group can react with carboxylic acids and carbonyls, while the carboxyl group is protected by the tert-butyl group. This compound is often used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade target proteins by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methylamino-PEG3-t-butyl ester typically involves the reaction of a PEG derivative with a methylamine and a tert-butyl ester. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methylamino-PEG3-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The methylamino group can participate in nucleophilic substitution reactions with carboxylic acids and carbonyl compounds.
Deprotection Reactions: The tert-butyl ester can be deprotected under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids and carbonyl compounds.
Deprotection Reactions: Acidic conditions, such as the use of hydrochloric acid or trifluoroacetic acid, are employed to remove the tert-butyl protecting group.
Major Products Formed
Substitution Reactions: The major products are the corresponding amides or imines, depending on the nature of the reacting carbonyl compound.
Deprotection Reactions: The major product is the free carboxylic acid.
Scientific Research Applications
Methylamino-PEG3-t-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a PEG linker in the synthesis of complex molecules, including PROTACs.
Biology: It is employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methylamino-PEG3-t-butyl ester involves its role as a linker in the synthesis of PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The methylamino group and the PEG spacer in this compound facilitate the binding and degradation process .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG3-t-butyl ester: Contains an amino group instead of a methylamino group.
Methylamino-PEG2-t-butyl ester: Has a shorter PEG chain compared to Methylamino-PEG3-t-butyl ester.
Uniqueness
This compound is unique due to its specific combination of a methylamino group and a PEG3 spacer, which provides optimal solubility and reactivity for various applications. Its ability to act as a versatile linker in the synthesis of PROTACs and other complex molecules sets it apart from similar compounds .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO5/c1-14(2,3)20-13(16)5-7-17-9-11-19-12-10-18-8-6-15-4/h15H,5-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPLFZLXXCVJFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCNC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220292 | |
Record name | 1,1-Dimethylethyl 4,7,10-trioxa-13-azatetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901220292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217817-03-3 | |
Record name | 1,1-Dimethylethyl 4,7,10-trioxa-13-azatetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=217817-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4,7,10-trioxa-13-azatetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901220292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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